molecular formula C4H4ClNO2 B3355068 3-Chloropyrrolidine-2,5-dione CAS No. 61682-80-2

3-Chloropyrrolidine-2,5-dione

Cat. No.: B3355068
CAS No.: 61682-80-2
M. Wt: 133.53 g/mol
InChI Key: WZJZMVSJWUHDOB-UHFFFAOYSA-N
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Description

It is a white solid used primarily as a chlorinating agent and a mild oxidant in organic synthesis . The compound is characterized by a five-membered pyrrolidine ring with a chlorine atom attached to the nitrogen atom, making it a versatile reagent in various chemical reactions.

Safety and Hazards

The safety data sheet for Pyrrolidine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treating it with chlorine sources such as sodium hypochlorite (bleach), t-butylhypochlorite, or chlorine gas . The reaction typically involves the chlorination of succinimide in an aqueous or organic solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of succinimide in large-scale reactors. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, solvent, and chlorine source, are carefully controlled to achieve efficient chlorination and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Chlorination: The major products are chlorinated derivatives of the starting materials.

    Oxidation: The major products are aldehydes and ketones derived from the oxidation of alcohols.

Properties

IUPAC Name

3-chloropyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJZMVSJWUHDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559849
Record name 3-Chloropyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61682-80-2
Record name 3-Chloropyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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